molecular formula C27H26N4O6 B12500752 Methyl 3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12500752
M. Wt: 502.5 g/mol
InChI Key: DFYGIJVOTUEFAL-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety and a nitrobenzamido group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoylpiperazine: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.

    Nitration of Methylbenzoate: Methylbenzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.

    Amidation Reaction: The nitrated methylbenzoate is then reacted with 4-benzoylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Formation of the corresponding amino derivative

    Substitution: Formation of substituted piperazine derivatives

    Hydrolysis: Formation of the corresponding carboxylic acid

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The nitrobenzamido group may interact with enzymes or receptors, leading to modulation of their activity. The benzoylpiperazine moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYL-3-AMINOBENZAMIDO)BENZOATE: Similar structure but with an amino group instead of a nitro group.

    METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYL-3-CHLOROBENZAMIDO)BENZOATE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYL-3-NITROBENZAMIDO)BENZOATE is unique due to the presence of both the benzoylpiperazine and nitrobenzamido groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H26N4O6

Molecular Weight

502.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C27H26N4O6/c1-18-8-9-20(17-24(18)31(35)36)25(32)28-22-16-21(27(34)37-2)10-11-23(22)29-12-14-30(15-13-29)26(33)19-6-4-3-5-7-19/h3-11,16-17H,12-15H2,1-2H3,(H,28,32)

InChI Key

DFYGIJVOTUEFAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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